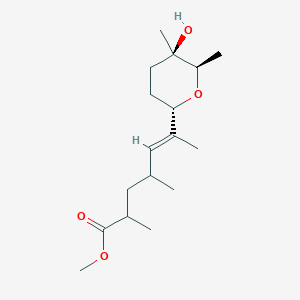

Aspericin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H30O4 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

methyl (E)-6-[(2S,5R,6R)-5-hydroxy-5,6-dimethyloxan-2-yl]-2,4-dimethylhept-5-enoate |

InChI |

InChI=1S/C17H30O4/c1-11(10-13(3)16(18)20-6)9-12(2)15-7-8-17(5,19)14(4)21-15/h9,11,13-15,19H,7-8,10H2,1-6H3/b12-9+/t11?,13?,14-,15+,17-/m1/s1 |

InChI Key |

VRKCGOOZETWBGJ-IHSAQGCHSA-N |

Isomeric SMILES |

C[C@@H]1[C@](CC[C@H](O1)/C(=C/C(C)CC(C)C(=O)OC)/C)(C)O |

Canonical SMILES |

CC1C(CCC(O1)C(=CC(C)CC(C)C(=O)OC)C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Antioxidant Effects of Aspirin and Ascorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synergistic antioxidant effects resulting from the co-administration of aspirin (acetylsalicylic acid) and ascorbic acid (vitamin C). It has been established that both aspirin and ascorbic acid possess intrinsic antioxidant properties. When combined, they exhibit a synergistic relationship that enhances their therapeutic potential by mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This document collates and presents quantitative data from pivotal studies, details the experimental protocols for key assays, and visualizes the underlying biochemical pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and antioxidant research.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a wide range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Aspirin, a widely used nonsteroidal anti-inflammatory drug (NSAID), and ascorbic acid, an essential nutrient, have both been recognized for their antioxidant capabilities.[1] Recent research has illuminated a synergistic interplay between these two compounds, suggesting that their combined use could offer enhanced protection against oxidative damage. This guide explores the mechanisms behind this synergy, presents the supporting scientific evidence, and provides detailed methodologies for the experimental validation of these effects.

Mechanisms of Synergistic Antioxidant Action

The synergistic antioxidant effect of aspirin and ascorbic acid is multifactorial, involving direct radical scavenging and modulation of inflammatory pathways.

-

Direct Radical Scavenging: Aspirin is an efficient scavenger of hydroxyl radicals (*OH)[1]. Ascorbic acid is a potent antioxidant that can neutralize a wide range of ROS and regenerate other antioxidants, such as vitamin E. The combined presence of both compounds provides a broader spectrum of radical scavenging activity.

-

Modulation of the Cyclooxygenase (COX) Pathway: Aspirin's primary anti-inflammatory action is the irreversible inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2] Oxidative stress is known to enhance COX activity.[3][4] Ascorbic acid, by reducing oxidative stress, can create a cellular environment where COX-2 is more susceptible to inhibition by aspirin.[3][4] This leads to a more potent anti-inflammatory effect at lower doses of aspirin.

Below is a diagram illustrating the synergistic mechanism.

Caption: Synergistic antioxidant and anti-inflammatory actions of aspirin and ascorbic acid.

Quantitative Data from Key Studies

The synergistic effects of aspirin and ascorbic acid have been quantified in several key studies. The following tables summarize the significant findings.

Table 1: In Vivo and Clinical Studies

| Study Focus | Model/Population | Treatment Groups | Key Findings | p-value | Reference |

| Ischemic Stroke | Human Patients | 1. Aspirin (300 mg/day)2. Aspirin (300 mg/day) + Vitamin C (200 mg/day) | Lower plasma levels of 8,12-iPF2α-VI (a marker of lipid peroxidation) in the combination group after one week. | p = 0.01 | [5][6] |

| Ischemic Stroke | Human Patients | 1. Aspirin (300 mg/day)2. Aspirin (300 mg/day) + Vitamin C (200 mg/day) | Higher plasma vitamin C levels in the combination group after one week and three months. | p = 0.02 (1 week)p < 0.01 (3 months) | [5][6] |

| Cardiac Damage | Rats (Fructose-fed) | 1. Control2. Fructose + Aspirin (10 mg/kg/day)3. Fructose + Vitamin C (200 mg/kg/day)4. Fructose + Aspirin + Vitamin C | Combination therapy reversed the increase in malondialdehyde (MDA) and the decrease in catalase (CAT) activity induced by fructose. | Not specified | [7] |

| Cognition in Aged Rats | Aged Male Rats | 1. Control2. Aspirin3. Ascorbic Acid4. Aspirin + Ascorbic Acid | Subchronic treatment with the combination enhanced cognitive performance. | Not specified | [8] |

Table 2: In Vitro Studies

| Study Focus | System | Treatment Conditions | Key Findings | IC50 Values | Reference |

| PGE2 Synthesis Inhibition | Human Neuronal Cells (SK-N-SH) | IL-1β stimulated cells treated with Aspirin, Ascorbic Acid, or a combination. | Ascorbic acid synergistically enhanced the inhibitory effect of aspirin on PGE2 synthesis. | Aspirin alone: 2.32 µMAspirin + 100 µM Ascorbic Acid: 0.15 µM | [3][4][9] |

| PGE2 Synthesis Inhibition | Primary Rat Microglia | LPS-treated cells treated with Aspirin, Ascorbic Acid, or a combination. | Ascorbic acid augmented the inhibitory effect of aspirin on PGE2 synthesis. | Aspirin alone: 1.85 µMAspirin + 100 µM Ascorbic Acid: 0.25 µM | [10][11] |

| Lipid Peroxidation | Goat Blood | Incubation of whole blood with aspirin with or without ascorbic acid. | Ascorbic acid significantly reduced aspirin-induced lipid peroxidation. | Not applicable | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on the synergistic antioxidant effects of aspirin and ascorbic acid.

Measurement of Lipid Peroxidation

4.1.1. 8,12-iso-iPF2α-VI Assay (a specific F2-Isoprostane)

This assay quantifies a specific marker of in vivo lipid peroxidation.

-

Sample Collection and Preparation:

-

Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

To 0.5 mL of plasma, add butylated hydroxytoluene (BHT) to a final concentration of 0.005% to prevent auto-oxidation.

-

Add an internal standard (e.g., deuterated 8,12-iso-iPF2α-VI).

-

Acidify the sample to pH 3 with 1 M HCl.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by pH 3 water.

-

Apply the acidified plasma sample to the cartridge.

-

Wash the cartridge with pH 3 water, followed by a low-polarity organic solvent (e.g., heptane).

-

Elute the isoprostanes with a more polar organic solvent mixture (e.g., ethyl acetate/isopropanol).

-

-

Analysis by Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

The eluted sample is dried and derivatized (for GC/MS).

-

The sample is then injected into the GC/MS or LC-MS/MS system.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

-

4.1.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

-

Reagents:

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

MDA standard solution

-

-

Procedure:

-

To 100 µL of sample (e.g., plasma, tissue homogenate), add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 2,200 x g for 15 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of 0.67% TBA solution.

-

Incubate in a boiling water bath for 10 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance at 532 nm using a spectrophotometer.

-

Quantify MDA concentration using a standard curve prepared with the MDA standard solution.

-

Prostaglandin E2 (PGE2) Synthesis Inhibition Assay

This assay determines the effect of compounds on the production of the pro-inflammatory mediator PGE2.

-

Cell Culture and Treatment:

-

Culture neuronal cells (e.g., SK-N-SH) or primary microglia in appropriate media.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Pre-incubate the cells with various concentrations of aspirin, ascorbic acid, or their combination for 30 minutes.

-

Stimulate the cells with an inflammatory agent (e.g., interleukin-1β for neuronal cells, lipopolysaccharide for microglia) for 24 hours to induce PGE2 synthesis.

-

-

PGE2 Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of PGE2 synthesis) is calculated from the dose-response curve.

-

In Vitro Antioxidant Capacity Assays

4.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagents:

-

DPPH solution (0.1 mM in methanol or ethanol)

-

Test samples and positive control (e.g., ascorbic acid) at various concentrations.

-

-

Procedure:

-

Add a defined volume of the test sample or control to an equal volume of the DPPH working solution.

-

Include a blank containing only the solvent.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

4.3.2. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Reagents:

-

FRAP reagent: a mixture of acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio.

-

Test samples and a ferrous sulfate standard solution.

-

-

Procedure:

-

Add a small volume of the sample or standard to the FRAP working solution.

-

Incubate at 37°C for a defined period (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve of ferrous ions.

-

Antioxidant Enzyme Activity Assays

4.4.1. Superoxide Dismutase (SOD) Activity Assay

-

Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.

-

Procedure:

-

Prepare cell or tissue lysates.

-

In a 96-well plate, add the sample, WST-1 working solution, and enzyme working solution (containing xanthine oxidase).

-

Incubate at 37°C for 20 minutes.

-

Measure the absorbance at 450 nm.

-

The SOD activity is inversely proportional to the absorbance and is calculated based on the percentage of inhibition of the reaction.

-

4.4.2. Catalase (CAT) Activity Assay

-

Principle: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.

-

Procedure:

-

To a sample containing catalase, add a known concentration of H2O2.

-

Incubate for a specific time.

-

Stop the reaction (e.g., with sodium azide).

-

The remaining H2O2 is measured colorimetrically after reacting with a suitable substrate (e.g., in the presence of horseradish peroxidase).

-

The catalase activity is inversely proportional to the amount of remaining H2O2.

-

Visualizations of Pathways and Workflows

Experimental Workflow for Assessing In Vivo Lipid Peroxidation

Caption: Workflow for assessing in vivo lipid peroxidation.

Logical Relationship in the Synergistic Inhibition of COX-2

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. assaygenie.com [assaygenie.com]

- 3. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 4. mmpc.org [mmpc.org]

- 5. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 6. Catalase (CAT) activity assay for zooplankton samples [protocols.io]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. web-archive.southampton.ac.uk [web-archive.southampton.ac.uk]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. Synergistic inhibitory effect of ascorbic acid and acetylsalicylic acid on prostaglandin E2 release in primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. raybiotech.com [raybiotech.com]

In Vitro Stability of Acetylsalicylic Acid in the Presence of Vitamin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the in vitro stability of acetylsalicylic acid (ASA), commonly known as aspirin, with a particular focus on its interaction with Vitamin C (ascorbic acid). The stability of ASA is a critical parameter in the development of pharmaceutical formulations, as it is susceptible to hydrolysis, leading to the formation of salicylic acid and acetic acid. This degradation can be influenced by various factors, including pH, temperature, and the presence of other active pharmaceutical ingredients. This document provides a comprehensive overview of the degradation kinetics, analytical methodologies for stability assessment, and the known effects of Vitamin C on the stability profile of acetylsalicylic acid. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to aid in the design and execution of stability studies.

Introduction

Acetylsalicylic acid is a widely used medication for its analgesic, anti-inflammatory, and antipyretic properties. However, its ester linkage is prone to hydrolysis, which compromises its efficacy and can lead to the accumulation of salicylic acid, a known irritant to the gastric mucosa. Vitamin C is a potent antioxidant and is often co-formulated with acetylsalicylic acid. Understanding the chemical interplay between these two active ingredients is paramount for ensuring the stability and shelf-life of combined formulations. This guide aims to provide a detailed technical overview of the in vitro stability of acetylsalicylic acid when in the presence of Vitamin C.

Degradation of Acetylsalicylic Acid

The primary degradation pathway for acetylsalicylic acid in vitro is hydrolysis, which results in the formation of salicylic acid and acetic acid. This reaction is significantly influenced by environmental factors such as pH and temperature.

Effect of pH

The rate of hydrolysis of acetylsalicylic acid is pH-dependent. Generally, the hydrolysis is accelerated in both acidic and, more significantly, in alkaline conditions[1]. The stability of acetylsalicylic acid is optimal in an acidic environment, which is a key consideration for oral dosage forms designed to pass through the stomach.

Effect of Temperature

As with most chemical reactions, the degradation of acetylsalicylic acid is accelerated at higher temperatures. Studies have shown a significant increase in the rate of hydrolysis with an increase in temperature, following Arrhenius kinetics. Therefore, storage conditions are a critical factor in maintaining the stability of acetylsalicylic acid-containing products.

Quantitative Stability Data

One study investigated the degradation rates of both aspirin and Vitamin C in the solid state at 50°C as a function of relative humidity (RH). The results indicate that humidity is a critical factor in the degradation of both compounds.

| Relative Humidity (%) | Rate of Salicylic Acid Formation from Aspirin (k) | Rate of Vitamin C Degradation Product Formation (k) |

| 20 | ~0.01 | ~0.001 |

| 50 | ~0.1 | ~0.01 |

| 80 | ~1.0 | ~0.1 |

| Data extrapolated from graphical representation in Waterman, 2004[2] |

It is important to note that this data represents solid-state degradation and may not be directly extrapolated to aqueous solutions. However, it underscores the hygroscopic nature of both compounds and the potential for interaction in the presence of moisture.

A separate study on the stress degradation of aspirin in combination with atorvastatin showed that the presence of another active pharmaceutical ingredient can significantly influence the degradation profile of aspirin[1]. This suggests that similar interactions may occur between acetylsalicylic acid and Vitamin C.

Experimental Protocols

Accurate assessment of the stability of acetylsalicylic acid, both alone and in combination with Vitamin C, requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique for the simultaneous determination of these compounds and their degradation products.

Stability-Indicating HPLC Method for Simultaneous Determination of Acetylsalicylic Acid and Ascorbic Acid

This protocol is a composite based on several published methods for the simultaneous analysis of acetylsalicylic acid and ascorbic acid in pharmaceutical formulations[3][4].

Objective: To quantify the concentration of acetylsalicylic acid, ascorbic acid, and the primary degradation product, salicylic acid, in a sample over time.

Materials and Reagents:

-

Acetylsalicylic Acid Reference Standard

-

Ascorbic Acid Reference Standard

-

Salicylic Acid Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, purified)

-

Phosphoric Acid or Formic Acid (for pH adjustment)

-

Buffer salts (e.g., potassium phosphate)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

Photodiode Array (PDA) or UV-Vis Detector

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a ratio of 80:20 (aqueous:organic).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitoring at multiple wavelengths may be necessary due to the different absorbance maxima of the analytes (e.g., ~230 nm for acetylsalicylic acid, ~245 nm for ascorbic acid, and ~296 nm for salicylic acid).

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Solution Preparation:

-

Prepare individual stock solutions of acetylsalicylic acid, ascorbic acid, and salicylic acid in a suitable solvent (e.g., methanol or a mixture of mobile phase).

-

From the stock solutions, prepare a series of mixed standard solutions of known concentrations covering the expected range in the samples.

-

-

Sample Preparation:

-

For stability testing of a formulated product, accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to achieve a target concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve for each analyte.

-

Inject the sample solutions.

-

-

Data Analysis:

-

Identify and quantify the peaks of acetylsalicylic acid, ascorbic acid, and salicylic acid in the sample chromatograms by comparing their retention times with those of the standards.

-

Calculate the concentration of each analyte in the samples using the calibration curves.

-

The percentage of degradation of acetylsalicylic acid can be calculated based on the increase in salicylic acid concentration and the decrease in acetylsalicylic acid concentration over time.

-

Visualization of Pathways and Workflows

Acetylsalicylic Acid Degradation Pathway

Caption: Hydrolysis of Acetylsalicylic Acid.

Experimental Workflow for Stability Testing

Caption: HPLC Workflow for Stability Analysis.

Conclusion and Future Perspectives

The in vitro stability of acetylsalicylic acid is a multifaceted issue, with pH and temperature being key drivers of its primary degradation pathway, hydrolysis. While robust analytical methods exist for the simultaneous determination of acetylsalicylic acid and Vitamin C, there is a discernible gap in the literature regarding comprehensive quantitative data on their mutual influence on stability in aqueous solutions. The available data on solid-state degradation highlights the importance of controlling moisture content in combined formulations.

Future research should focus on systematic kinetic studies of combined acetylsalicylic acid and Vitamin C solutions under a range of pH and temperature conditions. Such studies would provide invaluable data for formulators, enabling the development of more stable and efficacious combination products. The use of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), could also aid in the identification of any potential interaction products that may form under stress conditions. A deeper understanding of the in vitro stability of this combination will ultimately contribute to the development of safer and more effective medicines.

References

- 1. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of acetaminophen, acetylsalicylic acid and ascorbic acid in tablet form using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacokinetics of Combined Aspirin and Ascorbic Acid Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The co-administration of acetylsalicylic acid (aspirin) and ascorbic acid (vitamin C) is common in various formulations, leveraging aspirin's analgesic, anti-inflammatory, and antiplatelet effects with vitamin C's antioxidant properties. This technical guide provides an in-depth review of the pharmacokinetic interactions between these two compounds. The available evidence indicates a unidirectional interaction where aspirin primarily impacts the pharmacokinetics of ascorbic acid, leading to reduced absorption and bioavailability. Conversely, the effect of ascorbic acid on the pharmacokinetics of aspirin appears to be less significant, although some studies suggest a potential alteration in aspirin's elimination half-life. This document synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and study designs to support further research and development in this area.

Mechanisms of Interaction

The pharmacokinetic interaction between aspirin and ascorbic acid is not reciprocal. The primary interaction involves the negative influence of aspirin on the bioavailability of ascorbic acid. Several mechanisms have been proposed to explain this phenomenon:

-

Inhibition of Gastrointestinal Absorption: Aspirin may directly impede the absorption of ascorbic acid from the gastrointestinal tract.[1] Studies conducted on guinea pigs have shown that the simultaneous administration of aspirin leads to lower and delayed plasma peak levels of ascorbic acid, with an increased fecal excretion of the vitamin.[1][2] This suggests interference with the active transport mechanisms responsible for ascorbic acid uptake in the intestine.[2]

-

Inhibition of Cellular Uptake: Aspirin has been identified as an inhibitor or regulator of Glucose Transporter 1 (GLUT1).[3] Dehydroascorbic acid (DHA), the oxidized form of vitamin C, enters cells via GLUT1 transporters before being reduced back to ascorbic acid. By inhibiting GLUT1, aspirin can reduce the cellular uptake of vitamin C.[3][4]

-

Competition for Protein Binding: In vitro studies have demonstrated that aspirin can influence the binding process of vitamin C to human serum albumin (HSA).[5][6] This competition could potentially reduce the amount of ascorbic acid transported in the blood, as HSA is a key carrier protein for many endogenous and exogenous substances.[5][6]

The timing of administration is a critical factor in this interaction. Taking ascorbic acid before aspirin may mitigate the reduction in vitamin C absorption, as ascorbic acid does not appear to significantly alter aspirin's absorption.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative data from studies investigating the co-administration of aspirin and ascorbic acid. It is important to note that the data is derived from different studies with varying methodologies and formulations.

Table 1: Pharmacokinetic Parameters of Salicylic Acid (Aspirin Metabolite) and Ascorbic Acid in a Bioavailability Study of an Effervescent Tablet Formulation

| Parameter | Analyte | Test Preparation (Aspirin-Vitamin C) | Reference Preparation (Aspirin-Vitamin C) |

| Cmax (μg/mL) | Salicylic Acid | 54.8 ± 15.4 | 64.9 ± 17.8 |

| Ascorbic Acid | 6.3 ± 2.2 | 7.4 ± 2.5 | |

| t½ (h) | Salicylic Acid | 2.8 ± 1.0 | 3.3 ± 0.9 |

| AUC₀₋₂₄ (μg·h/mL) | Salicylic Acid | 307.2 ± 112.8 | 362.5 ± 129.8 |

| AUC₀₋₁₂ (μg·h/mL) | Ascorbic Acid | 50.7 ± 18.6 | 57.9 ± 19.3 |

Data extracted from a study comparing two effervescent aspirin-vitamin C preparations in 18 healthy male volunteers.[7]

Table 2: Effect of Ascorbic Acid on Aspirin Elimination Parameters

| Treatment | Elimination Rate Constant (K) | Elimination Half-life (t₀.₅) |

| Aspirin (600 mg) Alone | Not specified | Not specified |

| Aspirin (600 mg) + Vitamin C (500 mg) | Reduced | Elongated |

Qualitative results from a study in 12 healthy adult volunteers. The study concluded that vitamin C reduces the elimination rate constant and elongates the half-life of aspirin, but specific numerical data were not available in the abstract.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are descriptions of experimental protocols derived from the available literature.

Protocol for Bioavailability of Aspirin-Vitamin C Effervescent Tablets

-

Study Design: A randomized, crossover study design was employed.[7]

-

Subjects: The study involved 18 healthy male volunteers.[7]

-

Dosing: Single oral doses of two different aspirin-vitamin C effervescent tablet preparations (a test and a reference formulation) were administered.[7] A washout period was included between the two treatment phases.

-

Sample Collection: Blood samples were collected at specific time intervals to determine plasma concentrations.[7]

-

Analytical Method: The plasma concentrations of salicylic acid (the primary metabolite of aspirin) and ascorbic acid were quantified using High-Performance Liquid Chromatography (HPLC).[7]

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters including Cmax, t½, and AUC were calculated from the plasma concentration-time data.[7] The relative bioavailability of the test preparation was then compared to the reference preparation.[7]

Protocol for Effect of Vitamin C on Aspirin Pharmacokinetics

-

Study Design: A three-way crossover study was conducted.[8]

-

Subjects: The study included 12 healthy adult volunteers.[8]

-

Dosing: The subjects received three different treatments in separate phases:

-

Sample Collection: Urine was collected from each volunteer at specified time intervals for up to 24 hours post-dosing.[8]

-

Pharmacokinetic Analysis: The cumulative amount of salicylate excreted in the urine was calculated. The excretion rate was plotted against time to determine the elimination rate constant (K) and the elimination half-life (t₀.₅).[8]

Visualizations

Experimental Workflow

The following diagram illustrates a typical randomized, crossover study design used to assess the pharmacokinetics of drug interactions.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetic Evaluation of Intravenous Vitamin C: A Classic Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspirin [bionity.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

The Protective Role of Vitamin C on Aspirin-Induced Gastrointestinal Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspirin, a cornerstone in the prevention of cardiovascular events and a widely used analgesic and anti-inflammatory agent, is frequently associated with significant gastrointestinal (GI) side effects, including peptic ulcers and bleeding.[1][2] This technical guide provides an in-depth analysis of the ameliorative effects of co-administering vitamin C (ascorbic acid) on the gastrointestinal tolerance of aspirin. Through a comprehensive review of preclinical and clinical studies, this document elucidates the mechanisms of action, summarizes key quantitative outcomes, and provides detailed experimental protocols. The evidence suggests that vitamin C, primarily through its potent antioxidant properties, mitigates aspirin-induced gastric mucosal damage by modulating inflammatory pathways, reducing oxidative stress, and influencing enzymatic activity.[1][3][4] This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to formulate safer aspirin preparations and improve patient outcomes.

Introduction: The Challenge of Aspirin-Induced Gastropathy

Nonsteroidal anti-inflammatory drugs (NSAIDs), particularly aspirin, are a leading cause of drug-induced gastrointestinal morbidity.[1] The primary mechanism of aspirin's therapeutic action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins responsible for pain, inflammation, and fever.[5] However, prostaglandins also play a crucial role in maintaining the integrity of the gastric mucosa. Their inhibition leads to reduced mucus and bicarbonate secretion, diminished mucosal blood flow, and increased gastric acid secretion, all of which contribute to mucosal injury.

Beyond prostaglandin inhibition, direct topical irritation and the induction of oxidative stress are also significant contributors to aspirin-induced gastropathy.[3] This has led to research into strategies to mitigate these adverse effects, with the co-administration of antioxidants like vitamin C emerging as a promising approach.[3][6]

Mechanisms of Vitamin C's Gastroprotective Effects

Vitamin C's protective effects against aspirin-induced GI damage are multifactorial, primarily revolving around its antioxidant and anti-inflammatory properties.

Antioxidant Action and Reduction of Oxidative Stress

Aspirin administration has been shown to increase markers of oxidative stress, such as malondialdehyde (MDA), and decrease levels of endogenous antioxidants, including catalase and reduced glutathione (GSH).[4][7] Vitamin C, a potent antioxidant, directly scavenges reactive oxygen species (ROS) and can regenerate other antioxidants.[8] Studies have demonstrated that co-administration of vitamin C with aspirin significantly decreases MDA levels and restores the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[4][7]

Modulation of Inflammatory Pathways

Aspirin can induce the expression of proinflammatory cytokines. The combination of aspirin and vitamin C has been shown to attenuate the expression of these cytokines, an effect attributed to the antioxidant properties of vitamin C and the inhibition of nuclear factor-kappa B (NF-κB) activity.[1]

Influence on Nitric Oxide Synthase (NOS) Isoforms

Aspirin-induced gastric damage is associated with the overexpression of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO) that can be cytotoxic.[1][2][9] In contrast, constitutive nitric oxide synthase (cNOS) plays a protective role in the gastric mucosa. Studies have shown that aspirin combined with vitamin C (ASA-VitC) leads to less gastric mucosal damage compared to aspirin alone.[1][2][9] This protective effect is linked to the inhibition of iNOS expression and a stronger inhibition of cNOS.[1][2]

Interaction with Cyclooxygenase (COX) Pathways

While both aspirin and ASA-VitC stimulate the expression of COX-2 in the gastric mucosa, the combination with ascorbic acid has been associated with a significant attenuation in COX-2 overexpression.[1] This may be due to the antioxidant effect of vitamin C, as reactive oxygen species are known to be potent stimulators of COX-2 expression.[1] Interestingly, in neuronal cells, ascorbic acid has been found to enhance the inhibitory effect of aspirin on COX-2-mediated prostaglandin E2 (PGE2) synthesis, suggesting a potential for a synergistic anti-inflammatory effect at lower aspirin doses.[10][11][12]

Quantitative Data on the Effects of Vitamin C on Aspirin's GI Tolerance

The following tables summarize the key quantitative findings from various studies investigating the impact of vitamin C on aspirin-induced gastrointestinal effects.

Table 1: Effects on Gastric Mucosal Damage and Ulceration

| Study Type | Subjects | Aspirin Dose | Vitamin C Dose | Outcome Measure | Results with Aspirin Alone | Results with Aspirin + Vitamin C | Reference |

| Human Clinical Trial | 10 healthy H. pylori-positive volunteers | 1.6 g/day | 0.96 g/day | Endoscopic Lesion Score (Lanza classification) | Significantly higher lesion score | Significantly lower lesion score | [1][2] |

| Human Clinical Trial | 14 healthy volunteers | 900 mg twice daily | 1 g twice daily | Duodenal Injury (Lanza score) | Increased injury | Significantly reduced duodenal injury (p < 0.005) | [13] |

| Animal Study (Rats) | Wistar rats | 300 mg/kg (acute) | 100 mg/kg (acute) | Gastric Ulcer Score | Significant increase | 54% prevention index | [4][7] |

| Animal Study (Rats) | Wistar rats | Not specified (sub-acute) | Not specified (sub-acute) | Gastric Ulcer Score | Significant increase | 60% prevention index | [4][7] |

| Animal Study (Rats) | Rats | Not specified | 4.5 mg/200g | Ulcer Index | Increased ulceration | 90% protection (in combination with esomeprazole) | [8] |

Table 2: Effects on Oxidative Stress Markers

| Study Type | Subjects | Aspirin Dose | Vitamin C Dose | Outcome Measure | Results with Aspirin Alone | Results with Aspirin + Vitamin C | Reference |

| Animal Study (Rats) | Wistar rats | Not specified (sub-acute) | Not specified (sub-acute) | Malondialdehyde (MDA) | Significantly increased | Significantly decreased (below control levels) | [4][7] |

| Animal Study (Rats) | Wistar rats | Not specified (acute & sub-acute) | Not specified (sub-acute) | Catalase Activity | Significantly decreased | Activity restored | [4][7] |

| Animal Study (Rats) | Wistar rats | Not specified (sub-acute) | Not specified (sub-acute) | Superoxide Dismutase (SOD) Activity | Significantly increased | Activity further increased (acute study) | [4][7] |

| Animal Study (Rats) | Wistar rats | Not specified (acute & sub-acute) | Not specified (sub-acute) | Reduced Glutathione (GSH) | Significantly decreased | Levels reversed | [4][7] |

Table 3: Effects on Inflammatory Markers and Enzyme Expression

| Study Type | Subjects | Aspirin Dose | Vitamin C Dose | Outcome Measure | Results with Aspirin Alone | Results with Aspirin + Vitamin C | Reference |

| Human Clinical Trial | 10 healthy H. pylori-positive volunteers | 1.6 g/day | 0.96 g/day | iNOS Expression | Aggravated increase in the presence of H. pylori (in vitro) | No aggravation of increase | [1][2] |

| Human Clinical Trial | 10 healthy H. pylori-positive volunteers | 1.6 g/day | 0.96 g/day | COX-2 Expression | Significant upregulation | Attenuated overexpression | [1] |

| Human Clinical Trial | Healthy volunteers | Not specified | Not specified | Proinflammatory Cytokine Expression | Increased | Attenuated increase | [14] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Assessment of Gastric Mucosal Damage (Human Clinical Trial)

-

Subjects: 10 healthy, H. pylori-positive volunteers.

-

Treatment Regimen:

-

Day 0: Baseline endoscopy with biopsies.

-

Randomization: Subjects were randomized to receive either 1.6 g/day of aspirin or 1.6 g/day of aspirin plus 0.96 g/day of vitamin C for three days.

-

-

Endoscopic Evaluation:

-

A follow-up endoscopy was performed on day 3.

-

Gastric mucosal lesions were scored according to the Lanza classification system.

-

In Vitro Analysis of iNOS and COX-2 Expression

-

Cell Line: Human gastric mucosal cell line (MKN-45 cells).

-

Incubation: Cells were incubated with aspirin or aspirin-vitamin C, alone or in combination with H. pylori.

-

Analysis of Gene and Protein Expression:

-

RNA Extraction and RT-PCR: Total RNA was extracted from gastric biopsies to analyze the mRNA expression of COX-2.

-

Western Blot: Protein expression of constitutive NO synthase (cNOS), inducible NO synthase (iNOS), and COX-2 was analyzed by Western blot.

-

-

Reference: [1]

Evaluation of Gastric Ulcers and Oxidative Stress in an Animal Model

-

Subjects: Wistar rats.

-

Study Design: The study was divided into acute and sub-acute experiments.

-

Acute Study: Animals received a single oral dose of aspirin (300 mg/kg).

-

Sub-acute Study: Animals received daily oral doses of aspirin for a specified period.

-

-

Treatment Groups:

-

Normal control (distilled water)

-

Aspirin only

-

Vitamins C & E only

-

Aspirin + Vitamins C & E (vitamins administered one hour prior to aspirin)

-

-

Ulcer Assessment:

-

Animals were fasted before the experiment.

-

They were sacrificed a few hours after the final aspirin administration.

-

Stomachs were removed, opened along the greater curvature, and examined for ulcers.

-

The ulcer score was determined based on the severity and number of lesions.

-

-

Oxidative Stress Marker Analysis:

-

Stomach tissue was homogenized.

-

The homogenate was used to measure:

-

Malondialdehyde (MDA) levels (as an indicator of lipid peroxidation).

-

Catalase activity.

-

Superoxide Dismutase (SOD) activity.

-

Reduced Glutathione (GSH) levels.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Aspirin-induced gastric mucosal damage pathway.

Caption: Gastroprotective mechanisms of Vitamin C with aspirin.

Caption: Workflow for animal studies on aspirin-induced ulcers.

Discussion and Future Directions

The available evidence strongly supports the gastroprotective role of vitamin C when co-administered with aspirin. The mechanisms are multifaceted, involving a reduction in oxidative stress and inflammation. However, some studies suggest that aspirin may impair the gastrointestinal absorption of vitamin C, which could have implications for dosing and the timing of administration.[15] It has been recommended to take vitamin C approximately one hour before aspirin to enhance its absorption.[6][16]

Conversely, one study indicated that ascorbic acid might exacerbate the aspirin-induced increase in intestinal permeability, suggesting that its effects may differ in various segments of the GI tract and that the underlying mechanisms are complex.[17]

Future research should focus on:

-

Dose-response relationships: Determining the optimal dose of vitamin C to provide maximal gastroprotection without interfering with aspirin's therapeutic efficacy.

-

Long-term studies: Most studies have focused on short-term aspirin administration. Long-term trials are needed to assess the sustained benefits of vitamin C co-therapy, particularly in patients on low-dose aspirin for cardiovascular prophylaxis.

-

Pharmacokinetic interactions: Further elucidating the impact of aspirin on vitamin C absorption and bioavailability, and vice versa.[15]

-

Formulation development: Creating novel formulations that combine aspirin and vitamin C to improve stability, bioavailability, and patient compliance.

Conclusion

The co-administration of vitamin C with aspirin represents a viable strategy to mitigate the gastrointestinal side effects of this widely used drug. The protective effects are well-supported by evidence demonstrating a reduction in mucosal damage, oxidative stress, and inflammation. For researchers and drug development professionals, these findings offer a clear rationale for the inclusion of vitamin C in future aspirin formulations and for further clinical investigation to optimize its use in improving the safety profile of aspirin therapy.

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. Ascorbic acid attenuates aspirin-induced gastric damage: role of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastrointestinal effects of the addition of ascorbic acid to aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Effect of Vitamins C & E on Aspirin Induced Gastric Mucosal Damage and Oxidative Stress | Semantic Scholar [semanticscholar.org]

- 5. cymbiotika.com [cymbiotika.com]

- 6. bubsnaturals.com [bubsnaturals.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rjppd.org [rjppd.org]

- 9. [PDF] Ascorbic acid attenuates aspirin-induced gastric damage: role of inducible nitric oxide synthase. | Semantic Scholar [semanticscholar.org]

- 10. Ascorbic acid enhances the inhibitory effect of aspirin on neuronal cyclooxygenase-2-mediated prostaglandin E2 production. - Cogprints [web-archive.southampton.ac.uk]

- 11. Ascorbic acid enhances the inhibitory effect of aspirin on neuronal cyclooxygenase-2-mediated prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic inhibitory effect of ascorbic acid and acetylsalicylic acid on prostaglandin E2 release in primary rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of vitamin C-releasing acetylsalicylic acid on gastric mucosal damage before and after Helicobacter pylori eradication therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitamin C-aspirin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cymbiotika.com [cymbiotika.com]

- 17. Ascorbic Acid may Exacerbate Aspirin-Induced Increase in Intestinal Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial studies on the bioavailability of aspirin when taken with ascorbic acid

An In-depth Technical Guide on the Initial Studies of the Bioavailability of Aspirin When Taken with Ascorbic Acid

Introduction

The interaction between acetylsalicylic acid (aspirin), a widely used non-steroidal anti-inflammatory drug (NSAID), and ascorbic acid (vitamin C) has been a subject of scientific investigation since the early 1970s. Initial studies focused on understanding how the concurrent administration of these two common substances affects their absorption, distribution, metabolism, and excretion. While aspirin is valued for its analgesic, anti-inflammatory, and antithrombotic properties, its use can be associated with gastrointestinal side effects. Ascorbic acid is an essential nutrient and antioxidant, crucial for various physiological functions. This technical guide provides a comprehensive overview of the foundational research into the bioavailability of aspirin and ascorbic acid when co-administered, detailing the pharmacokinetic interactions, experimental methodologies, and clinical implications for researchers, scientists, and drug development professionals.

Pharmacokinetic Interactions: A Two-Way Street

Research indicates a nuanced, bidirectional interaction between aspirin and ascorbic acid. The primary effect observed is aspirin's impact on the bioavailability of vitamin C, while vitamin C's effect on aspirin absorption appears to be minimal.

Effect of Aspirin on Ascorbic Acid Bioavailability

Early and subsequent studies have consistently shown that aspirin, particularly at higher doses, can impair the bioavailability of ascorbic acid. Research involving human subjects demonstrated that when a 900 mg dose of aspirin was given simultaneously with a 500 mg dose of vitamin C, the expected increases in plasma, leukocyte, and urine concentrations of vitamin C were significantly blocked. Supporting these findings, studies in guinea pigs revealed that co-administration led to a significant increase in the fecal excretion of vitamin C, suggesting that aspirin impedes its gastrointestinal absorption.

The proposed mechanisms for this reduced absorption are twofold:

-

Inhibition of Cellular Uptake: Aspirin is believed to inhibit the Glucose Transporter 1 (GLUT1), which is involved in the cellular transport of dehydroascorbic acid (DHA), a form of vitamin C. By blocking this transporter, aspirin reduces the entry of vitamin C into cells.

-

Interference with Protein Binding: Studies have shown that aspirin influences the binding process of Vitamin C to human serum albumin (HSA). This interference can reduce the amount of vitamin C effectively transported and stored in the body, leading to increased renal excretion.

Effect of Ascorbic Acid on Aspirin Bioavailability

In contrast to aspirin's notable effect on vitamin C, most evidence suggests that ascorbic acid does not significantly alter the absorption or bioavailability of aspirin. A study evaluating an effervescent tablet combining both substances found it to be bioequivalent to a reference preparation, indicating that the presence of vitamin C did not negatively impact the pharmacokinetics of salicylic acid, the primary active metabolite of aspirin.

However, some research highlights a potential benefit of this combination. Ascorbic acid's antioxidant properties may offer a gastroprotective effect against aspirin-induced mucosal damage. Endoscopic evaluations have shown that the addition of ascorbic acid to aspirin can significantly improve Lanza scores (a measure of gastric mucosal injury) and reduce rates of gastric blood loss when compared to aspirin administered alone.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize the quantitative data from key pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of Salicylic Acid from an Aspirin-Vitamin C Effervescent Tablet in Healthy Volunteers

| Preparation | Cmax (µg/mL) | t½ (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) |

| Test | 54.8 ± 15.4 | 2.8 ± 1.0 | 307.2 ± 112.8 | 105.5 ± 26.1 |

| Reference | 64.9 ± 17.8 | 3.3 ± 0.9 | 362.5 ± 129.8 | - |

Data represents mean ± standard deviation. The study concluded that the two preparations were of bioequivalence.

Table 2: Pharmacokinetic Parameters of Ascorbic Acid from an Aspirin-Vitamin C Effervescent Tablet in Healthy Volunteers

| Preparation | Cmax (µg/mL) | AUC₀₋₁₂ (µg·h/mL) | Relative Bioavailability (%) |

| Test | 6.3 ± 2.2 | 50.7 ± 18.6 | 107.1 ± 28.7 |

| Reference | 7.4 ± 2.5 | 57.9 ± 19.3 | - |

Data represents mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are summaries of the protocols used in key studies investigating the aspirin-ascorbic acid interaction.

Protocol 1: In Vivo and In Vitro Study of Aspirin's Effect on Vitamin C Availability

-

Objective: To determine the effect of soluble aspirin on the availability of vitamin C.

-

Study Design:

-

Human Study: Healthy human subjects were administered a single oral dose of 500 mg of vitamin C, both with and without a concurrent 900 mg dose of aspirin.

-

Animal Study: Guinea pigs were administered vitamin C with and without aspirin.

-

In Vitro Study: Everted gut sac preparations from guinea pigs were used to measure the direct effect of acetyl-salicylate on intestinal absorption.

-

-

Methodology:

-

Sample Collection: Plasma, leukocytes, and urine were collected from human subjects at various intervals to measure vitamin C concentrations. Feces were collected from guinea pigs.

-

Analysis: Vitamin C concentrations were determined. In the in vitro model, the serosal/mucosal concentration gradient and the uptake of vitamin C per unit weight of intestine were measured.

-

-

Key Findings: Aspirin blocked the rise in vitamin C levels in humans, increased its fecal excretion in animals, and impeded its absorption in the in vitro gut model.

Protocol 2: Randomized Crossover Bioavailability Study

-

Objective: To study the pharmacokinetics of an aspirin-vitamin C effervescent tablet and compare its relative bioavailability to a reference preparation.

-

Study Design: A randomized, single-dose, crossover study.

-

Subjects: 18 healthy male volunteers.

-

Methodology:

-

Dosing: Subjects received single doses of either the test or reference aspirin-vitamin C preparation. After a washout period, they received the other preparation.

-

Sample Collection: Plasma samples were collected at predetermined time points.

-

Analysis: Plasma concentrations of salicylic acid and vitamin C were determined using High-Performance Liquid Chromatography (HPLC). Pharmacokinetic parameters (Cmax, t½, AUC) were calculated.

-

-

Key Findings: The test preparation was found to be bioequivalent to the reference preparation for both salicylic acid and vitamin C.

Mandatory Visualizations

Signaling Pathway and Mechanism Diagrams

Spectroscopic Analysis of Aspirin and Vitamin C Interactions in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic methods used to study the interactions between acetylsalicylic acid (aspirin) and ascorbic acid (Vitamin C) in solution. Understanding these interactions is crucial for the development of stable and effective pharmaceutical formulations containing both active ingredients. This document outlines the spectroscopic characteristics of the individual compounds, presents evidence of their interaction, details experimental protocols for further investigation, and visualizes the key chemical pathways and workflows.

Spectroscopic Characterization of Aspirin and Vitamin C

A foundational understanding of the individual spectroscopic signatures of aspirin and Vitamin C is essential to identify and interpret changes that arise from their interaction.

1.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of aspirin and Vitamin C. In solution, both compounds exhibit characteristic absorption maxima. For instance, in a 0.01 M methanolic hydrochloric acid solution, acetylsalicylic acid and ascorbic acid can be determined simultaneously by measuring their absorbance at specific wavelengths.[1][2] The primary degradation product of aspirin, salicylic acid, also has a distinct UV absorption profile, which is useful for stability studies.

1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of aspirin is characterized by strong carbonyl (C=O) stretching vibrations.[3] Similarly, the spectrum of ascorbic acid shows characteristic peaks corresponding to its hydroxyl (-OH) and carbonyl functional groups. Changes in the position and intensity of these bands in a mixture can indicate intermolecular interactions such as hydrogen bonding.

1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the chemical structure of molecules in detail. The ¹H NMR spectrum of aspirin shows distinct signals for its aromatic, methyl, and carboxylic acid protons.[4][5] The ¹³C NMR spectrum provides information about the carbon framework.[5] Theoretical and experimental NMR data for Vitamin C are also well-established.[6] Shifts in the chemical environments of these nuclei upon mixing can provide definitive evidence of an interaction.

Evidence of Interaction Between Aspirin and Vitamin C

While direct spectroscopic studies of the interaction between only aspirin and Vitamin C in a simple solution are not extensively documented, evidence from related systems strongly suggests the potential for chemical interaction.

2.1. Interaction in Metal Complexes

A significant piece of evidence comes from the synthesis and spectroscopic analysis of heteroleptic metal complexes containing both aspirin and ascorbic acid as ligands. In these complexes, coordination to the metal ion occurs through the carboxylate oxygen atoms of aspirin and the carbonyl and hydroxyl oxygens of ascorbic acid.[7] The formation of these stable complexes demonstrates a clear chemical affinity and interaction between the two molecules, mediated by the metal center.

2.2. Indirect Evidence from Biological Systems

Studies on the interaction of aspirin and Vitamin C with proteins like bovine serum albumin (BSA) and human serum albumin (HSA) using techniques such as FTIR and UV-Vis spectroscopy have shown that both molecules can bind to these proteins.[8][9][10] While this is not a direct interaction between the two drugs, it highlights their capacity to form non-covalent bonds. Furthermore, research has indicated that the presence of aspirin can influence the binding of Vitamin C to albumin, suggesting a competitive or allosteric interaction.[9][11]

2.3. Influence on Chemical Stability

The primary degradation pathways for aspirin and Vitamin C in solution are hydrolysis and oxidation, respectively. Aspirin hydrolyzes to form salicylic acid and acetic acid, a reaction that can be monitored by UV-Vis spectroscopy.[12][13][14] Vitamin C is susceptible to oxidation, and its degradation kinetics have also been studied. The antioxidant properties of Vitamin C may influence the stability of aspirin in solution, and conversely, the acidic nature of aspirin and its degradation products could affect the stability of Vitamin C.

Quantitative Data Presentation

The following tables summarize key quantitative data from spectroscopic analyses of aspirin, Vitamin C, and their complexes.

Table 1: UV-Visible Absorption Maxima (λmax)

| Compound/System | Solvent/Medium | λmax (nm) | Reference(s) |

| Acetylsalicylic Acid | 0.01 M Methanolic HCl | 245.0 | [1][2] |

| Ascorbic Acid | 0.01 M Methanolic HCl | 256.0 | [1][2] |

| Salicylic Acid | Anhydrous Alcohol | 304 | |

| Aspirin | Anhydrous Alcohol | 275 | |

| Co(II)-Aspirin-Ascorbic Acid Complex | Not Specified | 590 | [7] |

| Ni(II)-Aspirin-Ascorbic Acid Complex | Not Specified | 620 | [7] |

| Cu(II)-Aspirin-Ascorbic Acid Complex | Not Specified | 680 | [7] |

Table 2: Key FTIR Vibrational Frequencies (cm-1)

| Functional Group | Aspirin (ASA) | Ascorbic Acid (Asc) | Metal-ASA-Asc Complex | Interpretation | Reference(s) |

| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | - | Shifted/Broadened | Involvement in H-bonding | [7] |

| O-H Stretch (Alcohol) | - | ~3525, ~3410 | Shifted/Broadened | Coordination to metal | [7] |

| C=O Stretch (Ester) | ~1750 | - | Shifted | Minor environmental change | [7] |

| C=O Stretch (Carboxylic Acid) | ~1680 | - | Absent (as νas(COO)) | Deprotonation and coordination | [7] |

| C=O Stretch (Lactone) | - | ~1754 | Shifted | Coordination to metal | [7] |

| Asymmetric νas(COO) | - | - | ~1560-1580 | Carboxylate coordination | [7] |

| Symmetric νs(COO) | - | - | ~1410-1420 | Carboxylate coordination | [7] |

Table 3: Characteristic ¹H NMR Chemical Shifts (δ, ppm)

| Proton Environment | Aspirin (in CDCl₃) | Ascorbic Acid (in D₂O) | Reference(s) |

| Carboxylic Acid (-COOH) | ~11.77 | - | [4] |

| Aromatic Protons | 7.0 - 8.2 | - | [4] |

| Methyl Protons (-CH₃) | ~2.36 | - | [4] |

| H-4 | - | ~4.5 | [6] |

| H-5 | - | ~3.7 | [6] |

| H-6, H-6' | - | ~3.5 | [6] |

Experimental Protocols

The following protocols provide a framework for the spectroscopic investigation of aspirin and Vitamin C interactions.

4.1. Protocol 1: UV-Vis Kinetic Study of Aspirin and Vitamin C Stability

Objective: To monitor the concentration of aspirin and Vitamin C in a mixed solution over time to determine if their degradation rates are interdependent.

Materials:

-

Acetylsalicylic acid (analytical standard)

-

L-Ascorbic acid (analytical standard)

-

Methanol (HPLC grade)

-

Hydrochloric acid (analytical grade)

-

Deionized water

-

Volumetric flasks, pipettes, and cuvettes

-

UV-Vis spectrophotometer with time-scan capabilities

Procedure:

-

Solvent Preparation: Prepare a 0.01 M solution of HCl in methanol.

-

Stock Solution Preparation:

-

Accurately weigh and dissolve a known amount of acetylsalicylic acid in the methanolic HCl to prepare a stock solution (e.g., 1 x 10⁻³ M).

-

Accurately weigh and dissolve a known amount of L-ascorbic acid in the methanolic HCl to prepare a stock solution (e.g., 1 x 10⁻³ M).

-

-

Sample Preparation:

-

Prepare a series of solutions containing only aspirin at different concentrations.

-

Prepare a series of solutions containing only Vitamin C at different concentrations.

-

Prepare a mixed solution containing a known concentration of both aspirin and Vitamin C.

-

-

Spectrophotometric Analysis:

-

For each solution, scan the UV spectrum from 200 to 400 nm to identify the absorption maxima.

-

Set the spectrophotometer to monitor the absorbance at the λmax of aspirin (approx. 245 nm) and Vitamin C (approx. 256 nm) over a set period (e.g., several hours), taking readings at regular intervals.

-

-

Data Analysis:

-

Plot absorbance versus time for each compound in the single and mixed solutions.

-

Calculate the pseudo-first-order degradation rate constants (k) for aspirin and Vitamin C alone and in the mixture.

-

Compare the rate constants to determine if the presence of one compound affects the stability of the other.

-

4.2. Protocol 2: FTIR Analysis of Intermolecular Interactions

Objective: To identify potential hydrogen bonding or other intermolecular interactions between aspirin and Vitamin C in the solid state.

Materials:

-

Acetylsalicylic acid

-

L-Ascorbic acid

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle, KBr pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a KBr pellet of pure aspirin.

-

Prepare a KBr pellet of pure ascorbic acid.

-

Prepare a KBr pellet of an intimate physical mixture of aspirin and ascorbic acid (e.g., 1:1 molar ratio).

-

-

FTIR Analysis:

-

Acquire the FTIR spectrum for each sample over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Compare the spectrum of the mixture to the spectra of the individual components.

-

Look for shifts in the characteristic vibrational bands, particularly the O-H and C=O stretching regions, which would indicate the formation of new intermolecular interactions.

-

4.3. Protocol 3: ¹H NMR Investigation of Solution-State Interactions

Objective: To detect changes in the chemical environment of protons in aspirin and Vitamin C when they are present together in solution.

Materials:

-

Acetylsalicylic acid

-

L-Ascorbic acid

-

Deuterated solvent (e.g., DMSO-d₆, as it can dissolve both compounds and has exchangeable protons that can be suppressed)

-

NMR tubes

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare an NMR sample of aspirin in the chosen deuterated solvent.

-

Prepare an NMR sample of ascorbic acid in the same solvent.

-

Prepare an NMR sample containing a mixture of aspirin and ascorbic acid in the same solvent.

-

-

NMR Analysis:

-

Acquire the ¹H NMR spectrum for each sample.

-

-

Data Analysis:

-

Compare the chemical shifts of the protons in the mixed sample to those in the individual samples.

-

Significant upfield or downfield shifts of specific protons (e.g., the carboxylic acid proton of aspirin or the hydroxyl protons of ascorbic acid) would provide strong evidence of a direct interaction in solution.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the analysis of aspirin and Vitamin C.

Caption: Experimental workflow for the UV-Vis kinetic study.

Caption: Potential hydrogen bonding between aspirin and Vitamin C.

Caption: Primary degradation pathways for aspirin and Vitamin C.

References

- 1. researchgate.net [researchgate.net]

- 2. The interaction of aspirin and ascorbic acid absorption in healthy young individuals [acikerisim.omu.edu.tr]

- 3. Aspirin [webbook.nist.gov]

- 4. NMR Spectrum of Aspirin | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. researchgate.net [researchgate.net]

- 7. FTST Journal | SYNTHESIS, MAGNETIC AND SPECTRAL PROPERTIES, ANTIOXIDANT AND IN-VITRO ANTI-INFLAMMATORY ACTIVITIES OF SOME HETEROLEPTIC ASPIRIN-ASCORBIC ACID METAL COMPLEXES [ftstjournal.com]

- 8. Interaction of aspirin and vitamin C with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction between aspirin and vitamin C with human serum albumin as binary and ternary systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medicationsandnutrition.com [medicationsandnutrition.com]

- 12. Hydrolysis of aspirin studied by spectrophotometric and fluorometric variable-temperature kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

A Preliminary Technical Guide on the Combined Effect of Aspirin and Vitamin C on Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the combined effect of aspirin and Vitamin C on platelet aggregation. Aspirin, a well-established antiplatelet agent, irreversibly inhibits cyclooxygenase-1 (COX-1), thereby reducing the production of thromboxane A2 (TXA2), a potent platelet agonist. Vitamin C (ascorbic acid) is a potent antioxidant that has also been shown to modulate platelet function. This document summarizes the available quantitative data on the individual effects of these agents, outlines detailed experimental protocols for assessing platelet aggregation, and presents the known and hypothesized signaling pathways through which they exert their effects. While direct comparative studies on the combined effect are limited, this guide explores the potential for synergistic action based on available evidence.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The modulation of platelet activity is a key therapeutic strategy in the prevention of cardiovascular and cerebrovascular events. Aspirin is a cornerstone of antiplatelet therapy.[1] Vitamin C, an essential nutrient with strong antioxidant properties, has also been investigated for its role in cardiovascular health, including its potential effects on platelet function. This guide aims to provide a comprehensive overview of the current understanding of the individual and potential combined effects of aspirin and Vitamin C on platelet aggregation, intended for a scientific audience engaged in cardiovascular research and drug development.

Quantitative Data on Platelet Aggregation

Table 1: Effect of Aspirin on Platelet Aggregation

| Aspirin Dose | Agonist | Method | Inhibition of Aggregation (%) | Reference |

| 81 mg | 0.9 mM Arachidonic Acid | Light Transmittance Aggregometry | 97 (median) | [1] |

| 162 mg | 0.9 mM Arachidonic Acid | Light Transmittance Aggregometry | 97 (median) | [1] |

| 324 mg | 0.9 mM Arachidonic Acid | Light Transmittance Aggregometry | 97 (median) | [1] |

Table 2: Effect of Vitamin C on Platelet Aggregation

| Vitamin C Dose | Agonist | Method | Reduction in Aggregation (%) | Reference |

| 2 g (oral) | ADP | Not Specified | 35 | [2] |

Note: The experimental conditions and agonists used in the cited studies for aspirin and Vitamin C are different, precluding a direct comparison of their potency. Further research with a unified experimental design is required to definitively compare their effects and assess for synergy.

Potential for Synergistic Interaction

Evidence suggests a potential for a synergistic antiplatelet effect between aspirin and Vitamin C. A study has shown that ascorbic acid enhances the inhibitory effect of aspirin on prostaglandin E2 (PGE2) synthesis.[3] PGE2 is a precursor in the pathway leading to the production of thromboxane A2, the primary target of aspirin's antiplatelet action. By potentially making the COX enzyme more sensitive to inhibition by aspirin, Vitamin C could amplify its anti-aggregatory effect.[3]

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in platelet aggregation and the points of intervention for aspirin and Vitamin C.

Aspirin's Mechanism of Action

Caption: Aspirin irreversibly inhibits the COX-1 enzyme.

Vitamin C's Potential Mechanism of Action

Caption: Vitamin C may inhibit platelet aggregation via its antioxidant properties.

Hypothesized Combined Effect Workflow

Caption: Hypothesized synergistic interaction of Aspirin and Vitamin C.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing platelet aggregation.

Light Transmittance Aggregometry (LTA)

Light Transmittance Aggregometry (LTA) is a widely used method to measure platelet aggregation in vitro.

-

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through.

-

Sample Preparation:

-

Whole blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).

-

Platelet-poor plasma (PPP) is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% aggregation baseline.

-

-

Procedure:

-

A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.

-

A baseline light transmittance is established (0% aggregation).

-

The aggregometer is calibrated with PPP to establish 100% aggregation.

-

A platelet agonist (e.g., arachidonic acid, ADP, collagen) is added to the PRP to induce aggregation.

-

The change in light transmittance is recorded over time, typically for 5-10 minutes.

-

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.

In Vitro Incubation Studies

To assess the direct effect of aspirin and/or Vitamin C on platelet aggregation in vitro:

-

Prepare PRP as described for LTA.

-

Incubate aliquots of PRP with different concentrations of aspirin, Vitamin C, or a combination of both for a specified period (e.g., 30-60 minutes) at 37°C. A vehicle control (the solvent used to dissolve the compounds) should also be included.

-

Following incubation, perform LTA as described above to measure platelet aggregation in response to various agonists.

-

Compare the percentage of aggregation in the treated samples to the vehicle control to determine the inhibitory effect.

Discussion and Future Directions

The available evidence suggests that both aspirin and Vitamin C can independently inhibit platelet aggregation through distinct mechanisms. Aspirin's potent and irreversible inhibition of COX-1 is well-characterized.[1] Vitamin C likely exerts its effect through its antioxidant properties, potentially by preserving the bioavailability of the anti-aggregatory molecule, nitric oxide.

The synergistic inhibition of PGE2 synthesis by aspirin and ascorbic acid in neuronal cells provides a strong rationale for investigating a similar interaction in platelets.[3] A direct, comparative in vitro study using a standardized methodology, such as LTA, is crucial to quantify the individual and combined effects of aspirin and Vitamin C on platelet aggregation. Such a study should evaluate a range of concentrations for both agents and utilize various platelet agonists to probe different activation pathways.

Furthermore, ex vivo studies in healthy volunteers and clinical trials in patient populations are necessary to translate in vitro findings into a clinical context. Understanding the potential for a synergistic antiplatelet effect could have significant implications for the development of novel therapeutic strategies for the prevention of thrombotic diseases, potentially allowing for lower, safer doses of aspirin when co-administered with Vitamin C.

Conclusion

This technical guide provides a preliminary overview of the effects of aspirin and Vitamin C on platelet aggregation. While individual inhibitory effects are documented, the potential for a synergistic interaction warrants further rigorous investigation. The experimental protocols and signaling pathway diagrams presented herein offer a framework for future research in this promising area of cardiovascular pharmacology. Clear elucidation of the combined effect of these two widely available compounds could lead to improved antiplatelet therapies with enhanced efficacy and safety profiles.

References

- 1. Effects of low-dose aspirin on in vitro platelet aggregation in the early minutes after ingestion in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The assessment of aspirin resistance by using light transmission and multiple electrode aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ascorbic acid enhances the inhibitory effect of aspirin on neuronal cyclooxygenase-2-mediated prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Clinical Use of Aspirin and Vitamin C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the clinical application of two ubiquitous yet profoundly significant molecules: acetylsalicylic acid (aspirin) and ascorbic acid (Vitamin C). From their origins in natural remedies to their synthesis and eventual widespread clinical adoption, this document traces their evolution, supported by quantitative data, detailed experimental protocols of landmark studies, and visualizations of their core mechanisms of action.

Section 1: Aspirin (Acetylsalicylic Acid)

The journey of aspirin from willow bark, used by ancient civilizations to alleviate pain and fever, to its current role as a cornerstone of cardiovascular disease prevention is a testament to centuries of observation, chemical synthesis, and rigorous clinical investigation.

Historical Development and Clinical Milestones

The active ingredient in willow bark, salicin, was first isolated in the 1820s. However, its derivative, salicylic acid, while effective, caused significant gastric irritation. The breakthrough came in 1897 when Felix Hoffmann, a chemist at Bayer, synthesized acetylsalicylic acid, creating a more tolerable form. Bayer marketed the new drug as "Aspirin" in 1899.

Initially used for its analgesic, antipyretic, and anti-inflammatory properties, aspirin's role expanded dramatically in the latter half of the 20th century. Landmark studies in the 1970s and 1980s, including the Physicians' Health Study, established its efficacy as an antiplatelet agent for the prevention of cardiovascular events.

Quantitative Data: Dosages Over Time

The clinical application of aspirin has been characterized by a notable evolution in dosing, reflecting a deeper understanding of its mechanism of action.

| Indication | Historical Dosage (Early-Mid 20th Century) | Modern Dosage (Late 20th-21st Century) | Rationale for Change |

| Pain, Fever, Inflammation | 650-1000 mg every 4-6 hours | 325-650 mg every 4-6 hours | Recognition of dose-related side effects, particularly gastrointestinal issues. |

| Rheumatic Fever | High doses, often several grams per day | Lower doses, often as adjunct therapy | Development of more effective primary treatments like antibiotics. |

| Cardiovascular Disease Prevention (Primary & Secondary) | Not applicable | 75-100 mg daily (most commonly 81 mg) | Discovery of antiplatelet effects at low doses, which irreversibly inhibit COX-1 in platelets, minimizing bleeding risks while maintaining efficacy. |

Mechanism of Action: COX Inhibition

Aspirin exerts its therapeutic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This action blocks the conversion of arachidonic acid into prostaglandins and thromboxanes.

-

Anti-inflammatory/Analgesic Effects : Inhibition of COX-2 reduces the production of prostaglandins that mediate inflammation, pain, and fever.

-

Antiplatelet Effects : Irreversible acetylation of serine-529 in COX-1 within platelets blocks the synthesis of thromboxane A2, a potent promoter of platelet aggregation. This effect lasts for the entire lifespan of the platelet (8-9 days).

Key Experimental Protocol: The Physicians' Health Study (Aspirin Component)

The Physicians' Health Study (PHS) was a landmark randomized, double-blind, placebo-controlled trial that solidified aspirin's role in the primary prevention of cardiovascular disease.

-

Objective : To determine if low-dose aspirin (325 mg every other day) reduces cardiovascular mortality.

-

Study Population : 22,071 U.S. male physicians aged 40 to 84 years.

-

Methodology :

-

Randomization : Participants were randomly assigned to one of four groups: active aspirin and active beta-carotene, active aspirin and beta-carotene placebo, placebo aspirin and active beta-carotene, or both placebos.

-

Intervention : The aspirin dosage was 325 mg (one Bufferin tablet) taken every other day to reduce gastrointestinal side effects while maintaining an antiplatelet effect.

-

Data Collection : Participants received calendar packs with the study medication. Follow-up questionnaires were mailed at 6 and 12 months, and then annually to ascertain compliance and endpoints.

-

Endpoints : The primary endpoint for the aspirin component was cardiovascular mortality. A key secondary endpoint was total myocardial infarction (fatal plus non-fatal).

-

-